

Technical Support Center: C.I. Reactive Yellow 86 Degradation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C.I. Reactive yellow 86

Cat. No.: B3183079

[Get Quote](#)

This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols for researchers studying the degradation kinetics and byproducts of **C.I. Reactive Yellow 86** (CAS: 61951-86-8).

Frequently Asked Questions (FAQs)

Q1: What is **C.I. Reactive Yellow 86**?

C.I. Reactive Yellow 86 is a single azo dye.^[1] Its molecular formula is $C_{18}H_{14}Cl_2N_8Na_2O_9S_2$ and it has a molecular weight of 667.37 g/mol.^{[1][2]} It is widely used in the textile industry for dyeing fibers like cotton and viscose.^[1]

Q2: Which degradation methods are effective for **C.I. Reactive Yellow 86**?

The Photo-Fenton process, an advanced oxidation process (AOP), has been shown to be effective for the decolorization and mineralization of Reactive Yellow 86.^{[3][4]} Studies have also investigated its removal using biological methods such as constructed wetlands.^{[5][6]} Other common methods for azo dye degradation that could be adapted include photocatalysis with semiconductors (e.g., TiO_2 , ZnO) and ultrasound-assisted degradation.^{[7][8][9]}

Q3: How is the degradation of Reactive Yellow 86 typically monitored?

The primary method is UV-Visible (UV-Vis) spectrophotometry, which measures the decrease in absorbance at the dye's maximum wavelength (λ_{max}) to determine the extent of

decolorization.[3] For a more comprehensive analysis, techniques like High-Performance Liquid Chromatography (HPLC) are used to track the disappearance of the parent dye molecule and the formation of intermediates.[10] Total Organic Carbon (TOC) analysis is used to quantify the degree of mineralization (the conversion of the dye to CO₂, water, and inorganic ions).[4]

Q4: What are the expected degradation byproducts of **C.I. Reactive Yellow 86**?

During the complete mineralization of Reactive Yellow 86, the complex organic structure is broken down into simpler, inorganic ions. Identified end-products from the Photo-Fenton process include chloride, sulfate, nitrate, and ammonium ions.[4] The degradation process also involves the formation of intermediate organic compounds.[4] It is crucial to identify these intermediates, as the breakdown of azo dyes can sometimes produce potentially toxic aromatic amines.[5]

Troubleshooting Guide

This section addresses common problems encountered during dye degradation experiments.

Problem	Possible Cause	Recommended Solution
Low or no decolorization.	Incorrect pH: The efficiency of many degradation processes, especially AOPs, is highly pH-dependent. The Photo-Fenton process, for example, is most effective at an acidic pH (around 3).[3]	Optimize the pH of the reaction solution. Perform preliminary experiments across a pH range to find the optimal value for your specific setup.
Non-Optimal Catalyst/Reagent Concentration: Too little catalyst (e.g., Fe^{2+} in Fenton) results in a slow reaction rate. Too much can inhibit the reaction or cause unwanted side reactions.[3]	Systematically vary the concentration of the catalyst and other reagents (like H_2O_2) to find the optimal loading.[8] [11]	
High Initial Dye Concentration: A highly concentrated dye solution can block light penetration (an "inner filter" effect), preventing the activation of a photocatalyst or reducing the efficiency of a photo-assisted process.[11]	Reduce the initial dye concentration or increase the path length of the light in the reactor.[8]	
Inconsistent results between experiments.	UV Lamp Aging/Instability: The energy output of UV lamps can decrease over time, leading to slower degradation rates in later experiments.[11]	Warm up the lamp for a consistent period before each experiment to ensure a stable output. Track the lamp's usage hours and replace it as recommended by the manufacturer.[11]

Inconsistent Catalyst

Suspension: If using a solid photocatalyst (like TiO_2), poor mixing can lead to particle agglomeration and inconsistent exposure of the catalyst's active surface to light.[\[11\]](#)

Ensure vigorous and uniform stirring or sonication throughout the experiment to maintain a homogeneous slurry.[\[11\]](#)

Color disappears, but TOC remains high.

Formation of Stable Intermediates: The initial cleavage of the azo bond (the chromophore) causes decolorization, but the resulting aromatic fragments may be more resistant to further degradation.

Increase the reaction time or the oxidant concentration to promote the complete breakdown of intermediates. [\[11\]](#) Complement UV-Vis data with HPLC and TOC analysis to get a complete picture of both decolorization and mineralization.[\[11\]](#)

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on **C.I. Reactive Yellow 86** and other representative reactive dyes.

Table 1: Degradation Performance for **C.I. Reactive Yellow 86**

Degradation Method	Initial Conc.	Parameter	Result	Time	Reference
Photo-Fenton	40 mg/L	Decolorization	>90%	20 min	[4]
Photo-Fenton (UV)	Not specified	Mineralization (TOC)	~83%	24 hr	[4]
Kinetics (Photo-Fenton)	Not specified	Reaction Order	First-Order	-	[3]
Constructed Wetland (Papyrus)	10-50 mg/L	RY86 Removal	73-84%	5 days HRT	[6]
Constructed Wetland (Cattail)	10-50 mg/L	RY86 Removal	50-68%	5 days HRT	[6]

Table 2: Influence of Experimental Parameters on Azo Dye Degradation (General)

Parameter	Effect on Degradation Rate	Rationale	Reference
pH	Highly influential	Affects the surface charge of the catalyst and the generation of hydroxyl radicals.	[3][8]
Catalyst Loading	Optimal concentration exists	Too low limits the reaction; too high can cause light scattering and particle agglomeration.	[8][12]
Initial Dye Conc.	Decreases with increasing concentration	Higher concentrations block UV light penetration and consume more oxidative species.	[8][11]
Oxidant (e.g., H ₂ O ₂) Conc.	Optimal concentration exists	Insufficient H ₂ O ₂ limits the reaction; excess can scavenge hydroxyl radicals.	[3][4]

Experimental Protocols

Protocol 1: Photo-Fenton Degradation of Reactive Yellow 86

This protocol is based on the effective degradation of RY86 reported in the literature.[3][4]

- Solution Preparation:
 - Prepare a stock solution of **C.I. Reactive Yellow 86** (e.g., 1000 mg/L) in deionized water.
 - Prepare a stock solution of Iron (II) Sulfate (FeSO₄·7H₂O) and a 30% (w/w) solution of Hydrogen Peroxide (H₂O₂).

- Experimental Setup:
 - Use a photochemical reactor equipped with a UV lamp and a magnetic stirrer.
 - Place a known volume of the dye solution (e.g., 250 mL of 40 mg/L) into the reactor.
- Reaction Initiation:
 - Adjust the initial pH of the dye solution to ~3.0 using dilute H_2SO_4 or NaOH .
 - Add the desired concentration of FeSO_4 to the solution and stir to dissolve.
 - Turn on the UV lamp and allow it to stabilize.
 - Initiate the reaction by adding the required amount of H_2O_2 . Start the timer immediately.
- Sample Collection and Analysis:
 - Withdraw samples at regular time intervals (e.g., 0, 5, 10, 15, 20 minutes).
 - Immediately quench the reaction in the sample by adding a small amount of a strong base (e.g., NaOH) to raise the pH and precipitate the iron catalyst.
 - Centrifuge or filter the sample to remove the precipitate.
 - Analyze the supernatant using a UV-Vis spectrophotometer at the λ_{max} of Reactive Yellow 86 to determine the residual concentration.
 - For byproduct and mineralization analysis, prepare samples for HPLC and TOC analysis.

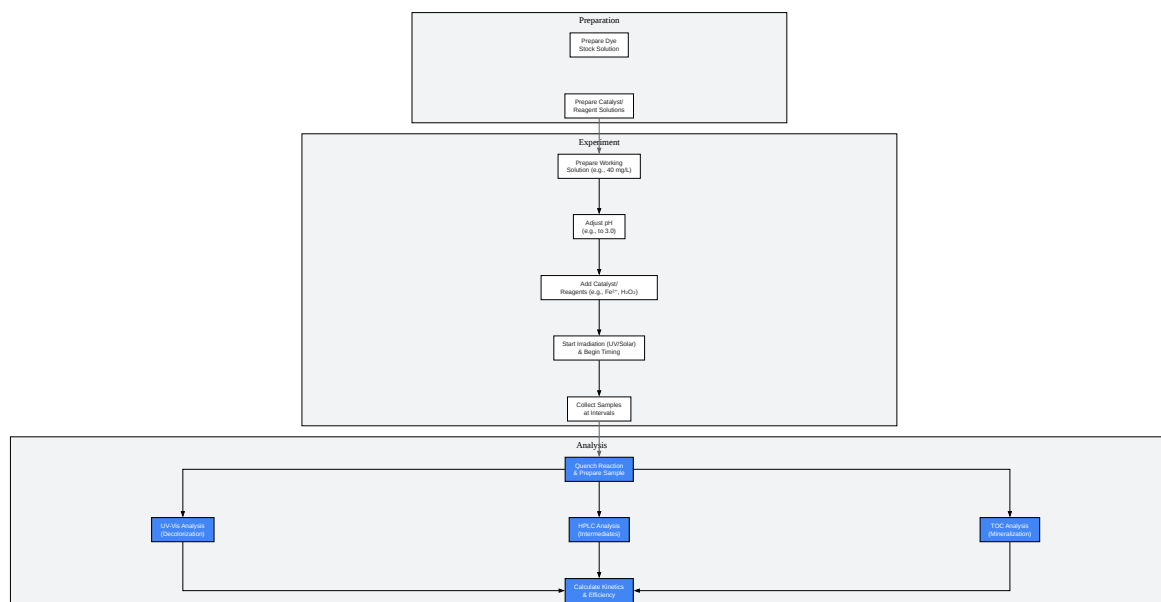
Protocol 2: Monitoring Degradation by UV-Vis Spectrophotometry

- Determine λ_{max} :
 - Scan a sample of the initial dye solution (e.g., 20 mg/L) across the visible spectrum (typically 300-800 nm) to find the wavelength of maximum absorbance (λ_{max}).

- Create a Calibration Curve:
 - Prepare a series of standard solutions of Reactive Yellow 86 with known concentrations.
 - Measure the absorbance of each standard at λ_{max} .
 - Plot a graph of Absorbance vs. Concentration. This should yield a linear relationship according to the Beer-Lambert law.
- Analyze Experimental Samples:
 - Measure the absorbance of your treated samples (from Protocol 1) at λ_{max} .
 - Use the equation from your calibration curve to calculate the final concentration (C) of the dye in each sample.
- Calculate Degradation Efficiency:
 - Use the formula: $\% \text{ Degradation} = [(C_0 - C) / C_0] * 100$ where C_0 is the initial dye concentration and C is the concentration at a given time.[8]

Visualizations

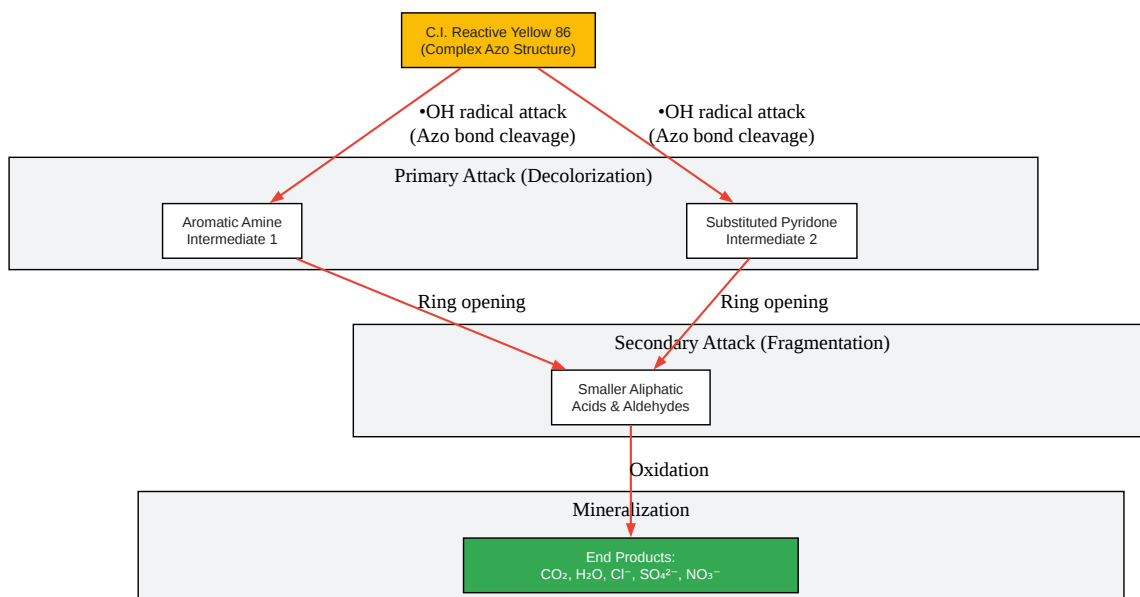
Experimental and Analytical Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for a photocatalytic dye degradation experiment.

Hypothetical Degradation Pathway for a Reactive Azo Dye



[Click to download full resolution via product page](#)

Caption: A representative pathway for azo dye degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyevariety.com [worlddyevariety.com]
- 2. scbt.com [scbt.com]
- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Degradation of Reactive Yellow 86 with photo-Fenton process driven by solar light- Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Photocatalytic Degradation of Two Commercial Reactive Dyes in Aqueous Phase Using Nanophotocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Degradation of Azo Dyes by Laccase and Ultrasound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PHOTOCATALYTIC DEGRADATION OF REACTIVE RED DYE AND OPTIMIZATION OF THEIR EXPERIMENTAL FACTORS – Journal Clean WAS (JCleanWAS) [jcleanwas.com]
- To cite this document: BenchChem. [Technical Support Center: C.I. Reactive Yellow 86 Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3183079#c-i-reactive-yellow-86-degradation-kinetics-and-byproducts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com